molecular formula C11H13ClF3NO2 B1360895 (R)-3-Amino-4-(2-(trifluoromethyl)phenyl)butanoic acid hydrochloride CAS No. 269396-76-1

(R)-3-Amino-4-(2-(trifluoromethyl)phenyl)butanoic acid hydrochloride

Cat. No.: B1360895
CAS No.: 269396-76-1
M. Wt: 283.67 g/mol
InChI Key: JXUKTUCRFQNQGB-DDWIOCJRSA-N
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Description

(R)-3-Amino-4-(2-(trifluoromethyl)phenyl)butanoic acid hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound features a trifluoromethyl group, which is known for its significant electronegativity and ability to influence the chemical behavior of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-3-Amino-4-(2-(trifluoromethyl)phenyl)butanoic acid hydrochloride typically involves multiple steps, starting with the preparation of the trifluoromethyl-substituted phenyl compound. One common method is the trifluoromethylation of a phenyl ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The resulting trifluoromethylated phenyl compound is then subjected to further reactions to introduce the amino and carboxylic acid functionalities.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the amino group to a nitro group.

  • Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can reduce the nitro group back to an amino group.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide or alkyl halides.

Major Products Formed:

  • Oxidation: Nitro derivatives

  • Reduction: Amino derivatives

  • Substitution: Substituted phenyl compounds

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

  • Biology: The compound can be used as a probe to study biological systems and interactions with various biomolecules.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

  • Industry: It is used in the production of agrochemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which (R)-3-Amino-4-(2-(trifluoromethyl)phenyl)butanoic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to specific biological responses.

Comparison with Similar Compounds

When compared to similar compounds, (R)-3-Amino-4-(2-(trifluoromethyl)phenyl)butanoic acid hydrochloride stands out due to its unique trifluoromethyl group, which imparts distinct chemical and physical properties. Similar compounds include:

  • 4-Amino-2-(trifluoromethyl)benzonitrile: This compound lacks the carboxylic acid functionality present in this compound.

  • Sitagliptin Impurity 22: This compound has a different structural framework but shares the trifluoromethyl group.

Properties

IUPAC Name

(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)9-4-2-1-3-7(9)5-8(15)6-10(16)17;/h1-4,8H,5-6,15H2,(H,16,17);1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUKTUCRFQNQGB-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](CC(=O)O)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647462
Record name (3R)-3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269396-76-1
Record name (3R)-3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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